molecular formula C24H26N6O4S B2885996 2-{5-amino-4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(3,4-dimethylphenyl)acetamide CAS No. 1019098-88-4

2-{5-amino-4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(3,4-dimethylphenyl)acetamide

Cat. No.: B2885996
CAS No.: 1019098-88-4
M. Wt: 494.57
InChI Key: YBFRGDHGLNCIAF-UHFFFAOYSA-N
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Description

This compound is a heterocyclic acetamide derivative featuring a pyrazole core substituted with an amino group, a methylsulfanyl moiety, and a 1,2,4-oxadiazol-5-yl ring. The oxadiazole ring is further substituted with a 3,4-dimethoxyphenyl group, while the acetamide side chain is linked to a 3,4-dimethylphenyl substituent .

Properties

IUPAC Name

2-[5-amino-4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-methylsulfanylpyrazol-1-yl]-N-(3,4-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N6O4S/c1-13-6-8-16(10-14(13)2)26-19(31)12-30-21(25)20(24(28-30)35-5)23-27-22(29-34-23)15-7-9-17(32-3)18(11-15)33-4/h6-11H,12,25H2,1-5H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBFRGDHGLNCIAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C(=C(C(=N2)SC)C3=NC(=NO3)C4=CC(=C(C=C4)OC)OC)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5-amino-4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(3,4-dimethylphenyl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the oxadiazole and pyrazole intermediates, followed by their coupling and subsequent functionalization to introduce the acetamide group. Common reagents and conditions include:

    Oxadiazole Formation: Cyclization reactions involving hydrazides and carboxylic acids or their derivatives.

    Pyrazole Formation: Condensation reactions between hydrazines and 1,3-diketones.

    Coupling Reactions: Use of coupling agents like EDCI or DCC to link the oxadiazole and pyrazole moieties.

    Functionalization: Introduction of the acetamide group through acylation reactions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-{5-amino-4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(3,4-dimethylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The nitro groups (if present) can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group would yield sulfoxides or sulfones, while substitution reactions on the aromatic rings could introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties. Researchers can explore these activities through in vitro and in vivo studies.

Medicine

Potential medicinal applications include the development of new drugs targeting specific enzymes or receptors. The compound’s structure can be optimized to enhance its pharmacokinetic and pharmacodynamic properties.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers, coatings, or catalysts.

Mechanism of Action

The mechanism of action of 2-{5-amino-4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(3,4-dimethylphenyl)acetamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural similarities with other acetamide derivatives containing oxadiazole, pyrazole, or triazole cores. Key comparisons include:

Compound Core Structure Substituents Key Features Reported Activity Reference
Target Compound Pyrazole + Oxadiazole 3,4-Dimethoxyphenyl, 3,4-Dimethylphenyl High lipophilicity due to methoxy and methyl groups; potential enzyme inhibition. Not explicitly reported (inferred from analogs).
2-{5-Amino-4-[3-(4-Methoxyphenyl)-1,2,4-Oxadiazol-5-yl]-3-(Methylsulfanyl)-1H-Pyrazol-1-yl}-N-(2-Chloro-4-Methylphenyl)Acetamide Pyrazole + Oxadiazole 4-Methoxyphenyl, 2-Chloro-4-methylphenyl Reduced steric hindrance compared to the target compound; chloro group may enhance electrophilicity. No direct activity data; structural similarity suggests kinase or protease inhibition.
N-(3,5-Dimethylphenyl)-2-{[4-Ethyl-5-(Pyridin-3-yl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}Acetamide Triazole Pyridinyl, Ethyl Triazole core offers metabolic stability; pyridinyl group may enhance solubility. Potential anti-inflammatory or antimicrobial activity (based on triazole SAR).
BI 665915 (Oxadiazole-containing FLAP Inhibitor) Pyrazole + Oxadiazole Cyclopropyl, Pyrimidinyl Optimized for 5-lipoxygenase-activating protein (FLAP) inhibition; low human clearance. IC₅₀ < 10 nM (FLAP binding); potent LTB₄ synthesis inhibition.

Key Observations

Substituent Effects on Bioactivity :

  • The 3,4-dimethoxyphenyl group in the target compound may enhance binding to aromatic-rich enzyme pockets (e.g., kinases or oxidoreductases) compared to the 4-methoxyphenyl analog .
  • The methylsulfanyl group in the pyrazole ring is conserved across analogs, suggesting a role in stabilizing hydrophobic interactions or modulating electron density .

Oxadiazole vs. In contrast, triazole derivatives (e.g., ) are often prioritized for metabolic stability and antimicrobial activity .

Acetamide Side Chain Modifications :

  • The 3,4-dimethylphenyl substituent in the target compound may reduce solubility compared to the 2-chloro-4-methylphenyl analog () but could improve target selectivity in lipid-rich environments .

Physicochemical and Pharmacokinetic Comparisons

Parameter Target Compound 4-Methoxyphenyl Analog () BI 665915 ()
LogP ~3.8 (estimated) ~3.5 2.9
Hydrogen Bond Acceptors 8 7 9
Rotatable Bonds 7 6 5
Predicted Clearance Moderate (inferred) Moderate Low (clinically optimized)
  • BI 665915’s lower clearance highlights the impact of substituent optimization (e.g., cyclopropyl and pyrimidinyl groups) on pharmacokinetics .

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